Benzyl (6-hydroxyhexyl)carbamate
Overview
Description
Benzyl (6-hydroxyhexyl)carbamate is an organic compound with the molecular formula C₁₄H₂₁NO₃ and a molecular weight of 251.32 g/mol . It is also known as 6-(Z-Amino)-1-hexanol. This compound is characterized by its unique structure, which includes a benzyl group attached to a carbamate moiety, linked to a six-carbon chain with a terminal hydroxyl group. It is a versatile compound used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl (6-hydroxyhexyl)carbamate can be synthesized through several methods. One common method involves the reaction of benzyl chloroformate with ammonia. Another approach is the synthesis from 6-benzyloxycarbonylamino-hexanoic acid methyl ester. The reaction conditions typically involve mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts such as cesium carbonate and tetrabutylammonium iodide can enhance the efficiency of the reaction . The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl (6-hydroxyhexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of benzyl (6-oxohexyl)carbamate.
Reduction: Formation of benzyl (6-aminohexyl)carbamate.
Substitution: Formation of various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (6-hydroxyhexyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl (6-hydroxyhexyl)carbamate involves its ability to form stable carbamate linkages with amines. This reaction is facilitated by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate group, leading to the formation of a tetrahedral intermediate . The intermediate then undergoes rearrangement to form the final carbamate product. This mechanism is crucial in peptide synthesis and the protection of amine groups in organic synthesis .
Comparison with Similar Compounds
- Benzyl carbamate
- 6-Aminohexan-1-ol
- N-Carbobenzyloxy-6-Aminohexan-1-ol
- 6-(N-benzyloxycarbonylamino)hexanol
Comparison: Benzyl (6-hydroxyhexyl)carbamate is unique due to its specific structure, which combines a benzyl group with a six-carbon chain and a terminal hydroxyl group. This structure imparts unique properties such as enhanced solubility in organic solvents and the ability to form stable conjugates with bioactive molecules . Compared to similar compounds, it offers greater versatility in synthetic applications and improved stability under various reaction conditions.
Properties
IUPAC Name |
benzyl N-(6-hydroxyhexyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-11-7-2-1-6-10-15-14(17)18-12-13-8-4-3-5-9-13/h3-5,8-9,16H,1-2,6-7,10-12H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOQYRXPJQMWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400443 | |
Record name | Benzyl (6-hydroxyhexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17996-12-2 | |
Record name | Benzyl (6-hydroxyhexyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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